3-Ethoxy-6-piperazin-1-ylpyridazine is a chemical compound with the molecular formula and a molecular weight of 208.27 g/mol. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The compound's structure features a pyridazine ring substituted with an ethoxy group and a piperazine moiety, which contributes to its pharmacological potential.
The synthesis of 3-ethoxy-6-piperazin-1-ylpyridazine can be achieved through various methods, typically involving the reaction of appropriate precursors. One common approach includes the condensation of 3-ethoxy-6-chloropyridazine with piperazine in a suitable solvent, often under reflux conditions. This method allows for the formation of the desired piperazine derivative through nucleophilic substitution.
For example, a synthesis pathway could be structured as follows:
The reaction conditions, such as temperature and time, are critical for optimizing yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-ethoxy-6-piperazin-1-ylpyridazine can be represented using its SMILES notation: CCOC1=NN=C(N2CCNCC2)C=C1
. The compound features:
3-Ethoxy-6-piperazin-1-ylpyridazine can participate in various chemical reactions due to its functional groups:
These reactions are pivotal for developing derivatives that might exhibit enhanced biological activity or altered pharmacological profiles .
The mechanism of action for 3-ethoxy-6-piperazin-1-ylpyridazine involves its interaction with biological targets within cells. The piperazine moiety is known to facilitate binding to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission.
Additionally, compounds with similar structures have been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth . The specific mechanism may vary depending on the biological target but generally involves modulation of receptor activity or inhibition of enzymatic functions.
The physical properties of 3-ethoxy-6-piperazin-1-ylpyridazine include:
Key chemical properties include:
These properties are essential for determining the compound's suitability for various applications, particularly in pharmaceutical formulations .
3-Ethoxy-6-piperazin-1-ylpyridazine has potential applications in several scientific fields:
The ongoing exploration of this compound's biological activities continues to reveal new possibilities for its application in medicinal chemistry and drug development .
Piperazine derivatives have evolved from simple anthelmintic agents to privileged scaffolds in modern drug discovery. Initially exploited for their antihelminthic properties in the mid-20th century, piperazine’s structural versatility soon propelled its integration into neuropsychiatric therapeutics. The development of antihistamines (e.g., cyclizine) and antipsychotics (e.g., trifluoperazine) demonstrated piperazine’s capacity to enhance receptor affinity and selectivity. The 1980s marked a turning point with the advent of selective serotonin reuptake inhibitors (SSRIs), where piperazine moieties improved blood-brain barrier (BBB) penetration and pharmacokinetic stability. Contemporary drug discovery leverages piperazine to modulate diverse targets, including GPCRs, kinases, and ion channels, as evidenced by FDA-approved agents like the gonadotropin-releasing hormone antagonist relugolix and the tyrosine kinase 2 inhibitor deucravacitinib [1] [10].
Table 1: Evolution of Key Piperazine-Containing Drug Classes
Era | Therapeutic Class | Representative Agents | Role of Piperazine |
---|---|---|---|
1950s–1960s | Anthelmintics | Diethylcarbamazine | Parasite neuromuscular blockade |
1960s–1970s | Antihistamines/Antiemetics | Cyclizine, Meclizine | H1-receptor antagonism |
1980s–1990s | Antipsychotics/SSRIs | Trifluoperazine, Quetiapine | Dopamine/5-HT receptor modulation |
2000s–Present | Kinase Inhibitors/GPCR Modulators | Relugolix, Deucravacitinib | Target specificity & PK optimization |
3-Ethoxy-6-piperazin-1-ylpyridazine (C₁₀H₁₆N₄O) exemplifies strategic molecular hybridization, merging pyridazine and piperazine pharmacophores. Its structure (SMILES: CCOC₁=NN=C(C=C₁)N₂CCNCC₂) reveals three critical features:
Table 2: Physicochemical Comparison of Pyridazine Derivatives
Compound | Heterocycle | Substituent | Dipole Moment (D) | clogP | hM4 IC₅₀ (nM) |
---|---|---|---|---|---|
3-Ethoxy-6-piperazin-1-ylpyridazine | Pyridazine | Ethoxy | 4.2 | 1.8 | 530 |
6-(Piperidin-1-yl) analog | Pyridazine | Ethoxy | 4.0 | 2.3 | 8,100 |
3-Methoxy-6-piperazin-1-ylpyridazine | Pyridazine | Methoxy | 4.2 | 1.2 | 720 |
Piperazine significantly augments the drug-likeness of heterocyclic compounds through three mechanisms:
Table 3: Pharmacokinetic Impact of Piperazine in Selected Analogs
Parameter | 3-Ethoxy-6-piperazin-1-ylpyridazine | Piperidine Analog | Significance |
---|---|---|---|
Aqueous Solubility (μg/mL) | 78 | 22 | 3.5-fold improvement |
Microsomal Stability (% remaining) | 89 | 42 | Reduced CYP-mediated clearance |
Brain-to-Plasma Ratio (Kp) | 2.1 | 0.3 | Enhanced CNS delivery |
Plasma Protein Binding (%) | 85 | 92 | Lower free fraction for target engagement |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1